3-Methyl-deoxycytidine

DNA repair Mutagenesis AlkB

Researchers probing AlkB repair or polymerase fidelity cannot substitute generic methylated cytidines-only m3dC recapitulates N3-alkylation lesion chemistry. 3-Methyl-deoxycytidine is the validated AlkB substrate. • 30-70% in vivo mutagenicity, fully reversed by AlkB repair. • Defined Pol I misincorporation rate (1/80 dTMP) for quantitative fidelity assays. • Precursor for stable isotope-labeled LC-MS/MS internal standards. Supplied with full analytical documentation. Bulk quantities available.

Molecular Formula C10H15N3O4
Molecular Weight 241.24 g/mol
Cat. No. B14748311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-deoxycytidine
Molecular FormulaC10H15N3O4
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCN1C(=N)C=CN(C1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C10H15N3O4/c1-12-8(11)2-3-13(10(12)16)9-4-6(15)7(5-14)17-9/h2-3,6-7,9,11,14-15H,4-5H2,1H3/t6-,7+,9+/m0/s1
InChIKeyPVWYCAIUGPUPJW-LKEWCRSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-deoxycytidine: N3-Alkylated Cytidine for DNA Damage Research


3-Methyl-deoxycytidine (N3-methyl-2′-deoxycytidine, m3dC) is a synthetic, alkylated derivative of the canonical nucleoside 2′-deoxycytidine. It is characterized by the addition of a methyl group to the N3 position of the cytosine base, resulting in a molecular weight of 241.25 g/mol (CAS 22882-02-6) . Unlike the naturally occurring epigenetic mark 5-methyl-2′-deoxycytidine (m5dC), m3dC is primarily studied as a model for DNA damage and as a tool to investigate the mutagenic and genotoxic consequences of DNA alkylation [1]. This compound is a critical reagent for understanding repair pathways like that of the AlkB enzyme family and for studying polymerase fidelity in the context of modified nucleobases.

DNA damage research: N3-alkylated cytidine probe for alkylation lesion studies
AlkB repair pathway studies: defined substrate for AlkB family dioxygenases
Polymerase fidelity assays: benchmark lesion with reported miscoding rate

3-Methyl-deoxycytidine: Specificity Prevents Substitution by Other Analogs


Generic substitution among methylated deoxycytidine analogs is scientifically invalid due to their distinct methylation sites, which confer profoundly different biochemical behaviors. The biological and chemical properties of these compounds are dictated by the position of the methyl group on the pyrimidine ring. For instance, the natural epigenetic marker 5-methyl-deoxycytidine (m5dC) is recognized and acted upon by a completely different set of enzymes compared to 3-methyl-deoxycytidine (m3dC) [1]. Substituting m3dC with m5dC in an assay would yield no information about N3-alkylation damage or repair. Similarly, N4-methyl-deoxycytidine (m4dC) exhibits a much higher thermal stability than m5dC [2]. Consequently, these analogs are not interchangeable reagents; their procurement must be driven by the specific experimental question regarding DNA alkylation, repair, or polymerase miscoding. The following quantitative evidence underscores why m3dC is the non-negotiable choice for research focused on N3-alkylation lesions.

5-methyl-dC substitution would not report N3-alkylation damage or repair; it engages epigenetic pathways instead.

N4-methyl-dC exhibits distinct thermal stability that may alter assay interpretation and lesion comparison.

3-ethyl-dC, despite structural similarity, may present different repair kinetics; direct replacement is not supported.

3-Methyl-deoxycytidine: Head-to-Head Quantitative Evidence


AlkB-Mediated Mutagenesis: 3-Methyl vs. 3-Ethyl-deoxycytidine

In a direct comparative study of alkylated DNA lesions, the mutagenic potential of 3-methyl-deoxycytidine (m3C) was quantitatively assessed against 3-ethyl-deoxycytidine (e3C) and other analogs in Escherichia coli [1]. Both lesions showed similar mutagenic frequencies in AlkB-deficient cells, establishing m3C as a key model substrate for studying the repair efficiency of the AlkB pathway.

Mutagenic Frequency
Head-to-head
30% (SOS−)
70% (SOS+)
vse3C: 30% (SOS−)
70% (SOS+)
Supports m3C as model substrate for AlkB repair studies
Reported in E. coli AlkB-deficient system
DNA repair Mutagenesis AlkB DNA alkylation damage

Differential Misincorporation: 3-Methyl vs. 3,N4-Ethenodeoxycytidine

A classic study investigating replication errors induced by carcinogen-modified bases directly compared the misincorporation rates of 3-methyl-deoxycytidine (m3dC) with 3,N4-ethenodeoxycytidine (εdC) using E. coli DNA polymerase I [1]. The quantitative results show that while both lesions lead to dTMP misincorporation, they do so with significantly different efficiencies, providing a benchmark for polymerase fidelity studies.

dTMP Misincorporation
Head-to-head
1/80 (m3dC)vs1/20 (εdC)
Reported lower misincorporation supports polymerase fidelity assay design
In vitro assay with E. coli DNA Pol I
DNA Polymerase Fidelity In Vitro Replication Carcinogen Adducts Mutagenesis

3-Methylcytosine as a Major Alkylation Lesion

Analysis of total DNA methylation damage has established that 3-methylcytosine (3-MeCyt) is not a minor byproduct but a substantial component of the total lesion load [1]. This quantitative insight underscores the physiological relevance of 3-methyl-deoxycytidine as a critical research tool for modeling a major class of endogenous and exogenous DNA damage.

Lesion Prevalence
Class-level
9.5%
Reported prevalence supports relevance of 3-methylcytosine damage models
Quantification from chemical methylation study
DNA Damage Quantification Alkylation Genotoxic Lesion Epigenetics

3-Methyl-deoxycytidine: High-Impact Research Applications


AlkB Substrate Specificity and Repair Kinetics

3-Methyl-deoxycytidine (m3C) is the definitive substrate for probing the activity of AlkB family dioxygenases. The evidence that m3C is a natural substrate for AlkB, and that its repair by this enzyme completely abrogates its high mutagenic potential (30-70%) in vivo [1], makes it an essential reagent. Procurement of m3C-containing oligonucleotides or the free nucleoside is mandatory for any biochemical or structural study aiming to characterize AlkB's mechanism, kinetics, or substrate recognition, as analogs like 5-methyl-deoxycytidine are not repaired by this pathway.

Polymerase Fidelity and Translesion Synthesis

When studying how DNA polymerases handle alkylation damage, 3-methyl-deoxycytidine (m3dC) serves as a precisely characterized lesion. Its defined misincorporation rate with model polymerases like E. coli Pol I (1/80 dTMP misincorporation) [2] provides a quantitative baseline for comparison. This allows for the systematic study of polymerase variants, accessory factors, or the effects of chemotherapeutic agents on replication fidelity. The use of m3dC, with its known miscoding signature, is essential for generating reproducible and interpretable results that cannot be obtained with uncharacterized or different cytosine modifications.

Internal Standards for DNA Lesion Mass Spectrometry

For the accurate quantification of 3-methylcytosine lesions in biological samples via LC-MS/MS, a stable isotope-labeled internal standard is required. The synthesis of such a standard starts with 3-methyl-deoxycytidine. As demonstrated in the development of ultrasensitive UHPLC-MS methods for other methylated bases [3], the procurement of the unlabeled, high-purity nucleoside is the critical first step in creating the isotopologue standard necessary to account for sample processing variability and achieve precise, absolute quantification of this important DNA damage biomarker.

SAR Studies of Cytosine Antimetabolites

While 3-methyl-deoxycytidine itself is a research tool, its well-characterized biological and chemical properties [1] [2] make it a valuable control compound in medicinal chemistry campaigns. When designing or testing novel cytidine analog drugs (e.g., for antiviral or anticancer applications), m3dC can serve as a benchmark for cellular uptake, metabolic stability, or DNA incorporation. Its distinct behavior compared to 5-aza-2′-deoxycytidine (decitabine) or other therapeutic nucleosides helps establish structure-activity relationships and define the pharmacological consequences of specific chemical modifications.

Application
Selection Property
Validation Focus
AlkB repair pathway studies
Defined substrate for AlkB dioxygenases
Repair kinetics and substrate recognition context
Polymerase fidelity assay design
Benchmark lesion with known miscoding rate
Translesion synthesis and error-rate context
Quantitative DNA damage analysis
Precursor for isotopologue ISTD synthesis
Method validation and matrix-effect review
Nucleoside analog medicinal chemistry
Benchmark control for alkylated cytidine derivatives
Structure-activity relationship context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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